molecular formula C13H21N2O5PS B8038862 diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate

diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate

Cat. No.: B8038862
M. Wt: 348.36 g/mol
InChI Key: GWICZZGFOFTUKQ-GXDHUFHOSA-N
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Description

Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is a phosphorus-containing compound characterized by a tosylhydrazone moiety linked to a diethyl phosphonate group. The (E)-configuration of the hydrazone double bond is critical for its stereochemical properties and reactivity. This compound is primarily utilized in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions and Ugi multicomponent reactions, where it serves as a precursor for generating α-aminophosphonates or olefins with high stereoselectivity . Its structure combines the electron-withdrawing phosphonate group with the bulky tosyl substituent, which influences both its chemical behavior and biological interactions.

Properties

IUPAC Name

N-[(E)-2-diethoxyphosphorylethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N2O5PS/c1-4-19-21(16,20-5-2)11-10-14-15-22(17,18)13-8-6-12(3)7-9-13/h6-10,15H,4-5,11H2,1-3H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWICZZGFOFTUKQ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=NNS(=O)(=O)C1=CC=C(C=C1)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C=N/NS(=O)(=O)C1=CC=C(C=C1)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N2O5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In the classic Arbuzov pathway, triethyl phosphite undergoes rearrangement with ethyl iodide (EtI) at elevated temperatures (175–185°C) to form diethyl ethylphosphonate. Key parameters include:

  • Catalyst loading : 0.5–10 wt% EtI relative to triethyl phosphite (TEP).

  • Temperature control : Maintaining temperatures above TEP’s boiling point (156°C) prevents reactant vaporization and ensures reaction efficiency.

  • Heel utilization : Pre-charging 20–25% diethyl ethylphosphonate as a heel stabilizes the reaction medium, mitigating exothermic runaway risks.

Table 1: Arbuzov Reaction Conditions for Phosphonate Synthesis

ParameterOptimal RangeEffect on Yield/Purity
Temperature175–185°CMaximizes rearrangement rate
Ethyl iodide (EtI)2–2.5 wt% of TEPBalances catalysis and safety
Reaction time5–10 hoursEnsures >97% conversion

This method’s scalability and safety make it suitable for industrial applications, though post-reaction purification (e.g., oxidative treatments with chlorine) is often necessary to remove residual TEP.

ComponentMolar RatioRole in Reaction
Diethyl phosphite437Phosphonate precursor
Paraformaldehyde500Hydroxymethyl group donor
p-Tosyl chloride500Tosylating agent
Triethylamine1000Acid scavenger

This method achieves yields >85% with high purity, though steric hindrance from the phosphonate group necessitates extended reaction times (10–20 hours).

Palladium-Catalyzed Cross-Coupling for Structural Assembly

The final assembly of this compound often requires coupling the phosphonate and tosylhydrazone moieties. While specific details are absent from the provided sources, analogous protocols suggest the use of transition-metal catalysis.

Hypothesized Coupling Strategy

  • Phosphonate alkyne synthesis : Convert diethyl hydroxymethylphosphonate to an alkyne derivative.

  • Tosylhydrazone preparation : React a β-keto aldehyde with tosylhydrazine to form the hydrazone.

  • Cross-coupling : Employ a Pd(II) catalyst (e.g., Pd(OAc)₂) to couple the alkyne and hydrazone, forming the E-alkene configuration.

Table 3: Cross-Coupling Optimization Factors

FactorImpact on Stereoselectivity
Catalyst loadingHigher Pd% increases E:Z ratio
Solvent polarityPolar aprotic solvents favor E-configuration
Temperature60–80°C enhances reaction rate

Purification and Analytical Validation

Post-synthesis purification is critical for removing unreacted intermediates and byproducts. Common techniques include:

  • Distillation : For volatile impurities (e.g., residual triethylamine).

  • Column chromatography : Separates stereoisomers using silica gel and ethyl acetate/hexane eluents.

  • Crystallization : Achieves high-purity solids via slow evaporation from ethanol/water mixtures.

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 1.3–1.4 ppm (diethyl CH₃), δ 7.6–7.8 ppm (tosyl aromatic protons).

  • ³¹P NMR : Single resonance near δ 25 ppm confirms phosphonate structure.

  • IR Spectroscopy : Stretching vibrations at 1250 cm⁻¹ (P=O) and 1350 cm⁻¹ (S=O) .

Chemical Reactions Analysis

Types of Reactions

Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing it to inhibit enzymes that utilize phosphate-containing substrates. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Derivatives

Substituent Effects on Hydrazone/Phenyl Groups

Diethyl Methylformylphosphonate Dimethylhydrazone ()
  • Structure : Contains a dimethylhydrazone group instead of tosylhydrazone.
  • Reactivity : The dimethylhydrazone derivative is less sterically hindered, facilitating faster aldehyde protection but offering lower selectivity in HWE reactions compared to tosylhydrazone derivatives.
  • Synthesis : Prepared via condensation of diethyl-2,2-(diethoxy)ethylphosphonate with dimethylhydrazine, yielding 82% purity after distillation .
  • Application : Primarily used in aldehyde protection, lacking the biological activity observed in tosylhydrazone derivatives.
Diethyl (2-(3,5-Dimethoxyphenyl)-2-oxoethyl)phosphonate ()
  • Structure : Features a 3,5-dimethoxyphenyl group instead of tosylhydrazone.
  • Spectral Data : Distinct $ ^1H $ NMR signals at δ 3.89 (s, 6H, OCH$_3$) and 7.62 (d, J = 2.7 Hz, 2H, aromatic) confirm structural differences .
Diethyl (E)-(5-Hydroxy-2-iodostyryl)phosphonate ()
  • Structure : Styrylphosphonate with iodine and hydroxyl substituents.
  • Reactivity: Participates in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) due to the iodine atom, a feature absent in the target compound .
  • Application : Used to synthesize fluorescent coumarin derivatives, highlighting its role in materials science .
Diethyl (E)-[2-Oxo-2-[[(3,7-dimethyl-2,6-octadienyl)oxy]amino]ethyl] Phosphonate ()
  • Structure: Incorporates a farnesyl-derived oxyamino group.
  • Biological Relevance : Acts as an inhibitor of farnesyl diphosphate synthase, showcasing enzyme-targeted applications unlike the broader antiproliferative activity of tosylhydrazone derivatives .

Stereochemical and Reactivity Comparisons

Ethyl Ester vs. Weinreb Amide HWE Reagents ()
  • Selectivity : Diethyl phosphonates exhibit superior (E)-selectivity (up to 99:1) in HWE reactions compared to dimethyl or diisopropyl esters due to optimal steric and electronic effects .
  • Yield : Weinreb amide-type HWE reagents derived from diethyl phosphonates achieve higher yields (85–90%) than Wittig reagents (60–70%) under similar conditions .
Diethyl Benzylphosphonates ()
  • Antimicrobial Activity : Boronic acid-substituted derivatives (e.g., compound 3) show enhanced antimicrobial activity against E. coli (MIC = 2 µg/mL), comparable to ciprofloxacin. The tosylhydrazone derivative’s activity is less documented but likely differs due to its unique mechanism of LPS modification .
  • Structural Impact : The tosyl group in the target compound may improve cell membrane penetration compared to benzylphosphonates.
Tetrasubstituted α-Aminophosphonates ()
  • Synthesis: Ugi reactions using diethyl (E)-(phenyl(tosylimino)methyl)phosphonate yield antiproliferative agents (e.g., compound 13d) with IC${50}$ values of 1.2 µM against cancer cells. This contrasts with dimethyl analogs (13a), which are less potent (IC${50}$ = 5.8 µM) .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Key Substituent Reactivity Highlight Biological Activity
Target Compound Tosylhydrazone High (E)-selectivity in HWE Antiproliferative (IC$_{50}$ ~1.2 µM)
Diethyl Methylformylphosphonate DMH (1) Dimethylhydrazone Aldehyde protection N/A
Diethyl (3,5-Dimethoxyphenyl)phosphonate 3,5-Dimethoxyphenyl Antimicrobial MIC = 4 µg/mL (E. coli)
Diethyl (E)-Styrylphosphonate (4) Iodine/Hydroxyl Cross-coupling reactions Fluorescent materials

Biological Activity

Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is a phosphonate compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which imparts unique properties that facilitate its interaction with biological systems. The compound's structure can be represented as follows:

C6H10N2O4SP\text{C}_6\text{H}_{10}\text{N}_2\text{O}_4\text{S}\text{P}

The presence of the tosylhydrazone moiety enhances its reactivity and potential biological interactions.

Mechanisms of Biological Activity

Phosphonates, including this compound, are known to exhibit various biological activities primarily through their ability to mimic phosphate groups. This characteristic allows them to interact with enzymes that utilize phosphates as substrates, leading to inhibition or modulation of enzymatic activity.

  • Enzyme Inhibition : Phosphonates can act as non-hydrolyzable analogs of phosphate, effectively inhibiting enzymes such as kinases and phosphatases. This inhibition can disrupt metabolic pathways and cellular signaling processes.
  • Antiviral Activity : Some phosphonates have demonstrated antiviral properties by interfering with viral replication processes. For instance, they can inhibit viral polymerases, which are essential for the synthesis of viral nucleic acids.
  • Antimicrobial Properties : Research indicates that certain phosphonates possess antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic functions.

Antiviral Activity

A study published in Medicinal Chemistry highlighted the antiviral efficacy of a related phosphonate compound against HIV and other viruses. The compound demonstrated significant inhibition of viral replication in vitro, suggesting a potential therapeutic application for similar phosphonates like this compound .

Antimicrobial Studies

Research conducted on the antimicrobial properties of phosphonates revealed that this compound exhibited activity against Gram-positive and Gram-negative bacteria. In vitro assays indicated that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Data Table: Biological Activities of this compound

Activity Type Target Organism/Pathway Effect Observed Reference
AntiviralHIVSignificant inhibition of replication
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliGrowth inhibition

Q & A

Q. How is this compound utilized in the functionalization of silica-based materials?

  • Methodology : Phosphonates like diethyl (2-oxo-2-((3-(triethoxysilyl)propyl)amino)ethyl)phosphonate ("AcPhos") are grafted onto SBA-15 silica via hydrothermal synthesis. The phosphonate group enhances surface reactivity for catalysis or adsorption, confirmed by BET surface area analysis and FTIR .

Q. What role does it play in asymmetric synthesis of β-amino-α-cyclopropenyl phosphonates?

  • Methodology : The compound serves as a carbene precursor in Cu-catalyzed asymmetric cyclopropenation. Chiral ligands (e.g., bisoxazolines) induce enantioselectivity, achieving ee >90% in some cases. Reaction progress is monitored via chiral HPLC .

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